molecular formula C19H19N3O3 B6318519 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine CAS No. 155048-23-0

4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine

Cat. No.: B6318519
CAS No.: 155048-23-0
M. Wt: 337.4 g/mol
InChI Key: LZDXCLDQMUGVMK-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. This compound is characterized by the presence of two methoxy-substituted phenyl groups attached to a pyrimidine ring, which is further substituted with an amine group at the 2-position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2,4-dimethoxyphenyl and 4-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Amination: The final step involves the introduction of the amine group at the 2-position of the pyrimidine ring. This can be accomplished through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the mechanisms of various biological processes and pathways.

    Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the methoxy group on the 4-phenyl ring.

    4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the methoxy groups on the 2,4-phenyl ring.

    4-Phenyl-6-(4-methoxyphenyl)pyrimidin-2-amine: Lacks the methoxy groups on both phenyl rings.

Uniqueness

4-(2,4-Dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-23-13-6-4-12(5-7-13)16-11-17(22-19(20)21-16)15-9-8-14(24-2)10-18(15)25-3/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDXCLDQMUGVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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